molecular formula C17H16N2O3 B13121350 2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid

2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid

Katalognummer: B13121350
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: AJYXEPRDSVPRTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Vorbereitungsmethoden

The synthesis of 2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of organic solvents such as methanol or toluene and catalysts like methanesulfonic acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit the activity of certain enzymes or modulate the signaling pathways involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

2-(1-Methyl-2-oxo-3-(pyridin-2-ylmethyl)indolin-3-yl)acetic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel

C17H16N2O3

Molekulargewicht

296.32 g/mol

IUPAC-Name

2-[1-methyl-2-oxo-3-(pyridin-2-ylmethyl)indol-3-yl]acetic acid

InChI

InChI=1S/C17H16N2O3/c1-19-14-8-3-2-7-13(14)17(16(19)22,11-15(20)21)10-12-6-4-5-9-18-12/h2-9H,10-11H2,1H3,(H,20,21)

InChI-Schlüssel

AJYXEPRDSVPRTG-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(C1=O)(CC3=CC=CC=N3)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.